3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-ethyl-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-3-23-18(24)14-9-6-12(10-15(14)20-19(23)25)17-21-16(22-27-17)11-4-7-13(26-2)8-5-11/h4-10H,3H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAJJATUXSFIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the quinazoline family and incorporates an oxadiazole moiety, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.36 g/mol. The presence of the methoxy group enhances lipophilicity and may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄O₄ |
| Molecular Weight | 364.36 g/mol |
| IUPAC Name | 3-ethyl-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
| CAS Number | 1359064-76-8 |
Biological Activity Overview
Research indicates that compounds containing quinazoline and oxadiazole structures exhibit a range of biological activities including antimicrobial, anticancer, and antioxidant properties. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
A study evaluated a series of quinazoline derivatives for their antimicrobial properties against various bacterial strains. The results indicated that compounds with similar structures to 3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically:
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Compound 13 | 9 | 65 |
| Compound 15 | 10–12 | 75–80 |
These compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, highlighting the potential of quinazoline derivatives in combating bacterial infections .
Anticancer Activity
In silico studies have suggested that the compound interacts with tubulin at the colchicine binding site, which is crucial for cell division. This interaction may lead to the inhibition of cancer cell proliferation. Additionally, derivatives in the quinazoline class have been shown to exhibit cytotoxic effects against several cancer cell lines .
Antioxidant Activity
The antioxidant potential of related quinazoline derivatives has been investigated using various assays such as DPPH and ABTS. These studies suggest that structural modifications can enhance antioxidant activity significantly. Compounds with hydroxyl substituents in specific positions exhibited improved metal-chelating properties and antioxidant capabilities .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Antimicrobial Efficacy : A series of quinazoline derivatives were tested for their ability to inhibit bacterial growth. Among these, certain derivatives showed promising results comparable to standard antibiotics like ampicillin .
- Evaluation of Antioxidant Properties : Research focusing on structure-antioxidant activity relationships revealed that specific substituents on the quinazoline scaffold could enhance antioxidant properties significantly .
Scientific Research Applications
Antimicrobial Activity
A significant area of research involves the evaluation of quinazoline derivatives for their antimicrobial properties. Studies have shown that derivatives of quinazoline, including 3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, exhibit moderate to potent antibacterial activity against various Gram-positive and Gram-negative bacterial strains. The mechanisms typically involve inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .
Case Study: Antibacterial Activity
In a study focusing on quinazoline derivatives as fluoroquinolone-like inhibitors, several compounds were synthesized and tested against standard bacterial strains. The results indicated that compounds similar to 3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline demonstrated promising antibacterial activity. Among the tested compounds, some provided a broad bioactive spectrum compared to established antibiotics .
Anticancer Potential
Another promising application is in cancer treatment. Quinazoline derivatives are recognized for their ability to inhibit various cancer cell lines through multiple mechanisms such as inducing apoptosis or inhibiting cell proliferation.
Research Insights
Research indicates that quinazoline derivatives can target specific kinases involved in cancer cell signaling pathways. For instance, studies have shown that certain derivatives can effectively inhibit the growth of cancer cells by blocking key signaling pathways associated with tumor growth and metastasis .
Summary of Research Findings
The following table summarizes key findings from recent studies regarding the biological activities of 3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline:
| Study Focus | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Moderate activity against Gram-positive/negative strains |
| Anticancer | Cell Proliferation | Effective in inhibiting growth in various cancer cell lines |
Comparison with Similar Compounds
Key Observations:
Metabolic Stability : The ethyl group at N3 may confer greater metabolic stability than bulkier arylalkyl groups (e.g., benzyl in 1-(4-chlorobenzyl) derivatives), as smaller alkyl chains are less prone to oxidative degradation .
Electron-Deficient Moieties : The oxadiazole ring, being electron-deficient, could improve binding affinity to kinase ATP pockets compared to electron-rich thiazole or aryl groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, and how can reaction yields be optimized?
- Methodology :
- Use multi-step heterocyclic synthesis, starting with condensation of 4-methoxybenzamide derivatives with hydroxylamine to form the oxadiazole ring. Subsequent cyclization with ethyl isocyanate derivatives under reflux conditions (e.g., in DMF at 120°C) can yield the quinazoline core.
- Optimize yields via statistical design of experiments (DOE) to test variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify critical parameters affecting yield .
- Key Challenge : Minimize byproducts from competing cyclization pathways by controlling stoichiometry and reaction time.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm substituent positions and purity. FT-IR can validate functional groups (e.g., C=O stretching at ~1700 cm).
- X-ray crystallography : Resolve crystal packing and intermolecular interactions, especially for assessing hydrogen-bonding patterns critical for biological activity (see analogues in ).
- Computational analysis : Perform DFT calculations (e.g., Gaussian 09) to map HOMO-LUMO gaps and electrostatic potential surfaces, which inform reactivity and binding affinity .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Methodology :
- Screen for anti-inflammatory or analgesic activity using in vitro COX-1/COX-2 inhibition assays (IC determination) and carrageenan-induced rat paw edema models (see protocols in ).
- Compare results with structurally related quinazolinones (e.g., 3-(4-methoxyphenyl)-substituted derivatives) to establish structure-activity relationships (SAR).
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced pharmacokinetic properties?
- Methodology :
- Combine quantum mechanics/molecular mechanics (QM/MM) simulations to predict metabolic stability (e.g., cytochrome P450 interactions) .
- Use molecular docking (AutoDock Vina) to prioritize derivatives with improved binding to target proteins (e.g., kinases or GPCRs).
- Validate predictions with in vitro ADME-Tox assays (e.g., microsomal stability, plasma protein binding).
Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity across assays)?
- Methodology :
- Apply error analysis frameworks (e.g., propagation of uncertainty) to identify systemic vs. random errors .
- Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
- Revisit synthetic protocols to rule out batch-to-batch variability in purity or stereochemistry .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Implement continuous flow chemistry to enhance reproducibility and reduce side reactions.
- Optimize membrane separation technologies (e.g., nanofiltration) for enantiomer purification, as described in CRDC subclass RDF2050104 .
- Monitor process parameters in real-time using AI-driven process control systems (e.g., COMSOL Multiphysics integration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
